Phthalic acid

Overview

Description

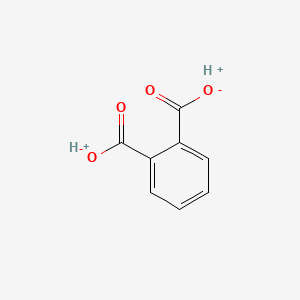

Phthalic acid, also known as benzene-1,2-dicarboxylic acid, is an aromatic dicarboxylic acid with the chemical formula C₆H₄(CO₂H)₂. It is a white crystalline solid that is slightly soluble in water but readily soluble in many organic solvents. This compound is of modest commercial importance, but its derivative, phthalic anhydride, is produced on a large scale .

Preparation Methods

Catalytic Oxidation of o-Xylene

Historical Development

The liquid-phase oxidation of o-xylene ($$ C8H{10} $$) emerged as a superior alternative to early vapor-phase methods due to its higher selectivity and lower energy consumption. Initial processes utilized mercury-based catalysts, but environmental and safety concerns prompted a shift toward heavy metal catalysts like cobalt and manganese.

Modern Industrial Process

Contemporary methods employ a cobalt(II) acetate–bromine catalyst system in a carboxylic acid solvent (e.g., acetic acid) at 180–220°C under 15–30 bar pressure. Key improvements include:

- Reaction Solvent : Acetic acid acts as both solvent and proton donor, facilitating radical chain mechanisms.

- Bromine Promoters : Bromide ions (e.g., NaBr) enhance radical generation, accelerating o-xylene oxidation.

- Water Management : Phthalic anhydride ($$ C8H4O_3 $$) is introduced to react with water byproducts, reducing energy demands for dehydration.

The overall reaction is:

$$

C8H{10} + 3O2 \rightarrow C8H6O4 + 2H_2O

$$

This method achieves 94% yield with a phthalic acid purity of 99.5%.

Table 1: Comparative Analysis of o-Xylene Oxidation Methods

Oxidation of Naphthalene

Traditional Mercury-Catalyzed Method

Auguste Laurent’s 1836 method involved oxidizing naphthalene tetrachloride ($$ C{10}H8Cl4 $$) with nitric acid ($$ HNO3 $$) in the presence of mercury, yielding this compound via intermediate chloronaphthalene derivatives. However, this process was phased out due to toxic byproducts and low efficiency.

Vanadium-Catalyzed Gas-Phase Oxidation

Modern naphthalene oxidation employs $$ V2O5 $$-based catalysts at 350–400°C, producing phthalic anhydride, which is hydrolyzed to this compound:

$$

C{10}H8 + 4.5O2 \rightarrow C8H4O3 + 2CO2 + 2H2O

$$

$$

C8H4O3 + H2O \rightarrow C8H6O4

$$

Recent advancements include Co–Mn/H$$3$$PW$${12}$$O$${40}$$@TiO$$_2$$ catalysts, which improve selectivity to 85% under greener conditions.

Hydrolysis of Phthalic Anhydride

Phthalic anhydride remains the primary precursor for this compound due to its commercial availability. Hydrolysis is conducted in aqueous media under mild conditions:

$$

C8H4O3 + H2O \rightarrow C8H6O_4

$$

Table 2: Hydrolysis Reaction Parameters

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Water | 80–100 | 2–4 | 98 |

| Dilute $$ H2SO4 $$ | 60–80 | 1–2 | 99 |

Palladium-Catalyzed Alkoxycarbonylation

A 2018 breakthrough demonstrated Pd(II)-catalyzed C–H activation for synthesizing this compound derivatives. Using benzamides and alkyl chloroformates, this method enables direct functionalization of aromatic rings:

$$

Ar–H + ClCOOR \rightarrow Ar–COOR + HCl

$$

Key advantages include:

- Operational Simplicity : No pre-functionalization required.

- Scalability : Gram-scale synthesis with 80–90% yields.

- Versatility : Applicable to 1,2-dibenzyl alcohols and phthalamides.

Emerging Methods

Ozonation of Naphthalene

Rindone et al. (2010) reported ozonolysis of naphthalene ($$ C{10}H8 $$) followed by oxidative cleavage, yielding this compound with 70% efficiency.

Enzymatic Synthesis

Recent studies explore lipase-catalyzed esterification of phthalic anhydride, though industrial adoption remains limited.

Comparative Analysis of Methods

Table 3: Efficiency and Sustainability Metrics

| Method | Yield (%) | Energy Use (kWh/kg) | Byproduct Toxicity |

|---|---|---|---|

| o-Xylene Oxidation | 94 | 1.2 | Low |

| Naphthalene Oxidation | 85 | 2.5 | Moderate |

| Hydrolysis | 99 | 0.8 | Negligible |

| Pd-Catalyzed | 90 | 1.5 | Low |

Chemical Reactions Analysis

Phthalic acid undergoes various chemical reactions typical of carboxylic acids and aromatic compounds:

Oxidation: This compound can be oxidized to form phthalic anhydride.

Reduction: It can be reduced to form phthalide or phthalic alcohol.

Substitution: This compound can undergo electrophilic aromatic substitution reactions.

Esterification: It reacts with alcohols to form phthalate esters, which are commonly used as plasticizers.

Common reagents used in these reactions include potassium permanganate, potassium dichromate, and various alcohols. Major products formed include phthalic anhydride, phthalate esters, and phthalide .

Scientific Research Applications

Industrial Applications

1.1 Plasticizers

Phthalic acid is primarily known for its role as a precursor to phthalate esters, which are extensively used as plasticizers. These compounds enhance the flexibility and durability of plastics, making them essential in the production of polyvinyl chloride (PVC) products such as flooring, wall coverings, and medical devices . The use of phthalates in consumer goods has raised concerns regarding their potential health impacts; however, they remain prevalent due to their effectiveness and cost efficiency.

1.2 Chemical Synthesis

This compound is utilized in synthesizing various chemicals including dyes, pigments, and fragrances. Phthalic anhydride, derived from this compound, is a key intermediate for producing unsaturated polyester resins used in coatings and adhesives . Additionally, it serves as a building block for the synthesis of agricultural fungicides and other specialty chemicals .

1.3 Food and Pharmaceutical Industries

In the food industry, phthalate esters are employed as additives in food packaging materials to enhance product stability and shelf life. Moreover, phthalates are used in pharmaceutical coatings to control drug release profiles . This application underscores the importance of ensuring safety standards to minimize human exposure to these compounds.

Environmental Applications

2.1 Biodegradation Studies

Recent research has highlighted the potential of certain microorganisms to degrade this compound effectively. For instance, a study identified a bacterial strain (B3) capable of degrading this compound with a degradation efficiency of up to 70% under optimal conditions . This capability is crucial for bioremediation strategies aimed at reducing phthalate pollution in soil and water systems.

2.2 Ecotoxicology Research

This compound esters have been recognized as environmental pollutants with potential toxic effects on aquatic organisms and terrestrial ecosystems. Studies indicate that these compounds can disrupt endocrine functions and contribute to reproductive toxicity in wildlife . Understanding these impacts is essential for developing regulatory frameworks to mitigate environmental risks associated with phthalate exposure.

Scientific Research Applications

3.1 Chemical Probes in Biomedical Research

This compound derivatives have been synthesized as chemical probes to study protein-protein interactions in cancer research. These probes facilitate the identification of binding proteins involved in cellular processes related to cancer progression . Such applications demonstrate the versatility of this compound beyond traditional industrial uses.

3.2 Microbial Interactions

Research has shown that certain bacterial strains can utilize this compound as a carbon source, contributing to nutrient cycling within ecosystems. This microbial activity not only aids in biodegradation but also supports plant growth by alleviating the inhibitory effects of this compound on root development . Understanding these interactions can inform agricultural practices aimed at improving crop resilience against soilborne diseases.

Summary Table of Applications

| Application Area | Specific Uses | Impact/Importance |

|---|---|---|

| Industrial | Plasticizers (phthalate esters) | Enhance flexibility and durability of plastics |

| Chemical Synthesis | Dyes, pigments, agricultural fungicides | Key intermediates for various chemical products |

| Food Industry | Additives in packaging materials | Improve stability and shelf life |

| Pharmaceutical | Drug release coatings | Control drug delivery profiles |

| Environmental Management | Biodegradation by microorganisms | Mitigate pollution through natural processes |

| Scientific Research | Chemical probes for protein interactions | Advance understanding of biological processes |

Mechanism of Action

Phthalic acid exerts its effects through various molecular targets and pathways:

Estrogen Receptors: It interacts with estrogen receptor alpha and beta, influencing hormonal pathways.

Peroxisome Proliferator-Activated Receptors: It affects peroxisome proliferator-activated receptors alpha, delta, and gamma, which play roles in lipid metabolism and inflammation.

Retinoic Acid Receptors: It interacts with retinoic acid receptors RXR-alpha, RXR-beta, and RXR-gamma, affecting gene expression and cellular differentiation.

Comparison with Similar Compounds

Phthalic acid is one of three isomers of benzenedicarboxylic acid, the others being isothis compound and terethis compound . These compounds share similar chemical structures but differ in the positions of the carboxyl groups on the benzene ring:

Isothis compound: Carboxyl groups are in the meta position (1,3-benzenedicarboxylic acid).

Terethis compound: Carboxyl groups are in the para position (1,4-benzenedicarboxylic acid).

This compound is unique due to its ortho configuration, which influences its reactivity and applications in producing phthalate esters and other derivatives .

Biological Activity

Phthalic acid, a colorless and odorless compound, is primarily known for its role in the production of plasticizers and various chemical intermediates. However, its biological activity has garnered significant attention due to its potential toxicological effects and environmental implications. This article explores the biological activity of this compound, focusing on its toxicity, metabolic processes, and ecological impact.

1. Toxicological Profile

In Vitro and In Vivo Toxicity

this compound (PA) exhibits a range of toxicological effects, including mutagenicity, developmental toxicity, and reproductive toxicity. Studies have shown that PA can cause adverse effects in both animal models and human cell lines. For instance, repeated exposure to PA has been linked to blood-related issues in rats and rabbits, although it did not show significant adverse effects on fetal development in mice . Additionally, PA has demonstrated mutagenic properties in fruit flies but not in bacterial tests .

Mechanisms of Action

The mechanisms through which PA exerts its toxic effects include mitochondrial dysfunction and oxidative damage. Research indicates that metabolites of phthalates, such as monoethylhexyl phthalate (MEHP), can induce nephrotoxicity by promoting oxidative stress within renal cells . Furthermore, PA has been implicated in altering lipid profiles and serum cholesterol levels in treated animals .

2. Ecotoxicological Impact

Environmental Persistence

this compound esters (PAEs), derived from this compound, are prevalent environmental pollutants found in air, water, and soil. Their lipophilic nature allows them to accumulate in various ecosystems, posing risks to both terrestrial and aquatic organisms . The widespread detection of PAEs in natural sources suggests potential biosynthesis by microorganisms, indicating a complex interaction between synthetic compounds and natural ecosystems .

Biological Activities

PAEs exhibit several biological activities that may influence ecological dynamics. They have been reported to possess allelopathic properties which can affect plant competition and growth. For example, studies have documented the antimicrobial and insecticidal activities of PAEs against various microorganisms . Such activities may enhance the competitiveness of certain plant species under biotic stress conditions.

3. Case Studies

Case Study 1: Nephrotoxicity Induction by MEHP

A study investigated the nephrotoxic effects of MEHP on renal cells. The findings revealed that low concentrations of MEHP could stimulate pathways leading to kidney damage, including increased fibrosis and altered cellular morphology in treated mice . This highlights the potential for phthalate metabolites to cause significant health impacts.

Case Study 2: Ecotoxicological Assessment of PAEs

Research assessing the impact of PAEs on freshwater ecosystems demonstrated that these compounds could disrupt metabolic processes in aquatic organisms. The presence of PAEs was associated with reduced biodiversity and altered community structures among phytoplankton populations, indicating their detrimental effects on ecosystem health .

4. Summary of Biological Effects

5. Conclusion

This compound's biological activity is multifaceted, encompassing both toxicological effects on human health and ecological implications for environmental systems. The compound's potential for inducing toxicity through various mechanisms necessitates careful assessment regarding its use and regulation. Furthermore, understanding the ecological roles of phthalates can inform better management practices to mitigate their impact on ecosystems.

Future research should focus on elucidating the precise mechanisms underlying this compound's biological activities and exploring its interactions within different environmental contexts to develop comprehensive risk assessments and regulatory frameworks.

Q & A

Basic Research Questions

Q. What analytical methods are optimal for separating and quantifying phthalic acid isomers in environmental samples?

Methodological Answer: Ultra-performance liquid chromatography (UPLC) paired with BEH Phenyl columns enables rapid separation of this compound esters (e.g., dimethyl, diethyl) in under 4 minutes. Mobile phases typically involve acetonitrile/water gradients, with detection via UV absorbance (e.g., 254 nm). For isomer discrimination, electrochemical sensors using ferrocene-based probes can selectively detect this compound over isophthalic and terephthalic acids by monitoring oxidation peaks of secondary amines in proximity to the central ferrocene moiety .

Q. How should researchers design experiments to assess baseline toxicity of this compound esters in model organisms?

Methodological Answer: Use standardized protocols for dose-response studies, such as OECD Test No. 414 (prenatal developmental toxicity). Key considerations include:

- Selection of model organisms (e.g., Daphnia magna for aquatic toxicity, rodent models for mammalian studies).

- Control groups with non-exposed cohorts to isolate phthalate effects.

- Quantification via GC-MS or HPLC for tissue-specific bioaccumulation analysis.

- Statistical power analysis to ensure sample sizes are sufficient for detecting low-dose effects .

Q. What sample preparation techniques are critical for minimizing matrix interference in this compound analysis?

Methodological Answer: Solid-phase extraction (SPE) using C18 or HLB cartridges effectively isolates phthalates from complex matrices (e.g., soil, biological fluids). For lipid-rich samples, include a saponification step with KOH/ethanol to hydrolyze esters. Validate recovery rates (70–120%) using deuterated internal standards (e.g., d4-phthalic acid) to correct for matrix effects .

Advanced Research Questions

Q. How can electrochemical sensors be engineered to improve selectivity for this compound in aqueous environments?

Methodological Answer: Design ferrocene-amine conjugates (e.g., compound 1 in Fig. 1a of [8]) to exploit redox-active secondary amines. Key steps:

- Synthesize sensors via Pd-catalyzed coupling reactions.

- Optimize pH (5–7) to enhance amine oxidation signals.

- Test selectivity by spiking interfering isomers (isophthalic/terephthalic acids) and monitoring current suppression.

- Validate reversibility through cyclic voltammetry (100+ cycles) to assess sensor stability .

Q. What strategies resolve contradictions in reported reproductive toxicity data for this compound derivatives?

Methodological Answer: Address discrepancies by:

- Standardizing exposure windows (e.g., critical gestational periods in rodents).

- Differentiating parent compounds from metabolites (e.g., mono-ester vs. di-ester forms) using LC-MS/MS.

- Incorporating multi-omics approaches (transcriptomics, metabolomics) to identify mechanistic pathways (e.g., PPARγ activation).

- Conducting meta-analyses to quantify heterogeneity across studies using tools like PRISMA guidelines .

Q. How do regulatory frameworks influence experimental design for this compound alternatives research?

Methodological Answer: Align with REACH and EPA guidelines to prioritize compounds with lower bioaccumulation potential. Use in silico tools (e.g., QSAR models) to predict toxicity of novel plasticizers. Experimental workflows should include:

- Comparative leaching studies (e.g., DIN 53770 for polymer migration).

- Ecotoxicity screening in Ceriodaphnia dubia or algal models.

- Lifecycle assessment (LCA) to evaluate environmental persistence .

Q. What experimental parameters are critical for studying microbial degradation of this compound esters?

Methodological Answer: Key parameters for biodegradation assays:

- Microbial consortia selection (e.g., Cupriavidus spp. for PAE hydrolysis).

- Anoxic vs. oxic conditions to mimic natural environments.

- Quantification of degradation intermediates (e.g., this compound → protocatechuic acid) via GC×GC-TOFMS.

- Use of stable isotope probing (SIP) with C-labeled phthalates to track metabolic pathways .

Q. Data Analysis & Contradiction Management

Q. How should researchers statistically analyze conflicting data on this compound’s endocrine disruption potential?

Methodological Answer: Apply Bayesian hierarchical models to account for variability in assay sensitivity (e.g., ER/AR receptor binding vs. in vivo effects). Use sensitivity analysis to weigh studies by sample size and methodological rigor (e.g., OECD compliance). Publicly archive raw data in repositories like Zenodo to enable re-analysis .

Properties

IUPAC Name |

phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGIFLGASWRNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4, Array, H2C8H4O4 | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phthalic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phthalic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10197-71-4 (hydrochloride salt), 15656-86-7 (mono-barium salt), 15968-01-1 (di-hydrochloride salt), 29801-94-3 (potassium salt), 33227-10-0 (mono-Ru salt), 4409-98-7 (di-potassium salt), 5793-85-1 (mono-calcium salt), 6838-85-3 (mono-lead(2+) salt), 827-27-0 (mono-hydrochloride salt), 877-24-7 (mono-potassium salt) | |

| Record name | Phthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021484 | |

| Record name | Phthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phthalic acid appears as white crystals or fine white powder. (NTP, 1992), Colorless solid; [Hawley] Colorless or white solid; [CHEMINFO] White crystalline solid; [MSDSonline], Solid, CRYSTALLINE POWDER., White crystals or a fine white powder. | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/996 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes, Boiling point = 598.00 K (Based on predicted value for phthalic acid by Meissner's method with a suitable adjustment for isomerism based on similar compound relationships.), decomposes | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/996 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

334 °F (NTP, 1992), 334 °F (168 °C) (Closed cup), 168 °C c.c., 334 °F | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/996 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol; sparingly soluble in ether, 1 g dissolves in 160 ml water, 10 ml alc, 205 ml ether, 5.3 ml methanol; practically insol in chloroform, In water, 6,965 mg/L at 25 °C, 7.01 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.625 (poor) | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.593 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.593 g/cu cm at 15 °C, Density/specific gravity: 9.4864 kmol/cu m @ 20 °C, Relative density (water = 1): 1.6, 1.593 | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/996 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.73 (AIR= 1), Relative vapor density (air = 1): 5.7 | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000064 [mmHg], 6.36X10-7 mm Hg at 25 °C | |

| Record name | Phthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Plates from water | |

CAS No. |

88-99-3 | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O7F7IX66E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/996 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

410 to 412 °F (decomposes) (NTP, 1992), Decomposes at 230 °C, Melting point: ca. 210 °C, converted into phthalic anhydride with the elimination of water., Triple point temperature and pressure = 464.15 K (estimated to be equal to the melting point), 7.8183X10+3 Pa, Melting point = 464.15 K (determined in a sealed tube), 205 - 230 °C, 410-412 °F | |

| Record name | PHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20912 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/996 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.